molecular formula C20H21NO4 B045843 Podocarpamide CAS No. 121880-09-9

Podocarpamide

Cat. No.: B045843
CAS No.: 121880-09-9
M. Wt: 339.4 g/mol
InChI Key: WPQYOFRBHAFNOR-UXBLZVDNSA-N
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Description

Podocarpamide is a biologically active lignanamide naturally occurring in species such as Podocarpus and Saururus cernuus. This compound is of significant interest in biochemical research due to its multifaceted mechanism of action and potential therapeutic pathways. Its primary characterized activity is as a potent inhibitor of tyrosinase, a key enzyme in the melanogenesis pathway, making it a valuable reference standard and investigative tool in dermatological and pigmentation disorder research. Beyond this, studies suggest this compound exhibits notable anti-inflammatory and immunomodulatory properties, potentially through the modulation of NF-κB signaling, positioning it as a compelling candidate for research into autoimmune and chronic inflammatory conditions. Furthermore, emerging evidence points to its antiproliferative effects against various cancer cell lines, sparking investigations into its role in oncology and apoptosis induction. Researchers utilize this compound to elucidate novel signaling pathways, explore structure-activity relationships of lignanamides, and develop new models for metabolic and cellular stress studies. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

121880-09-9

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-enamide

InChI

InChI=1S/C20H21NO4/c1-21(12-11-15-3-7-17(23-2)8-4-15)20(22)10-6-16-5-9-18-19(13-16)25-14-24-18/h3-10,13H,11-12,14H2,1-2H3/b10-6+

InChI Key

WPQYOFRBHAFNOR-UXBLZVDNSA-N

SMILES

CN(CCC1=CC=C(C=C1)OC)C(=O)C=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

CN(CCC1=CC=C(C=C1)OC)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CN(CCC1=CC=C(C=C1)OC)C(=O)C=CC2=CC3=C(C=C2)OCO3

Synonyms

podocarpamide

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Podocarpamide has been investigated for its anticancer properties. Studies indicate that it can inhibit tumor growth and induce apoptosis in cancer cells. For instance, research demonstrated that this compound effectively reduced the proliferation of human cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of cell cycle progression and apoptosis pathways, highlighting its potential as a therapeutic agent.

Antimicrobial Properties
The compound exhibits antimicrobial activity against several pathogens. In vitro studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This property suggests its potential use in developing new antibiotics or preservatives in food technology.

Neuroprotective Effects
Recent research has explored this compound's neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound appears to mitigate oxidative stress and inflammation, which are critical factors in neurodegeneration.

Environmental Applications

Phytoremediation
Podocarpus species, which produce this compound, are being studied for their role in phytoremediation—using plants to remove contaminants from soil and water. The ability of these plants to absorb heavy metals and other pollutants makes them valuable for environmental cleanup efforts.

Sustainable Agriculture
In agriculture, this compound has potential as a natural pesticide. Its efficacy against certain pests could reduce reliance on synthetic chemicals, promoting sustainable farming practices.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
PharmacologyAnticancer agentInhibition of tumor growth in cell lines
Antimicrobial agentEffective against S. aureus and E. coli
Neuroprotective agentReduces oxidative stress in neurodegenerative models
Environmental SciencePhytoremediationAbsorption of heavy metals by Podocarpus species
Sustainable agriculturePotential natural pesticide

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM.
  • Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents reported that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, demonstrating its potential as a natural antimicrobial agent.
  • Neuroprotection : A recent study highlighted in Neuroscience Letters found that this compound significantly decreased markers of oxidative stress in neuronal cells exposed to amyloid-beta peptides, suggesting its role in Alzheimer's disease intervention.

Comparison with Similar Compounds

Key Pharmacological Activities :

  • Hepatoprotective effects : Reduces serum glutamic-pyruvic transaminase (SGPT) levels, indicating protection against liver injury .
  • Source diversity : Found in both Zanthoxylum and Podocarpus species, suggesting broad biosynthetic adaptability .

Comparison with Structurally and Functionally Similar Compounds

Podocarpamide belongs to the amide class of natural products, which are widely distributed in plants and often exhibit significant bioactivity. Below, we compare this compound with three groups of analogs: structural analogs , source-related compounds , and functionally similar amides .

Structural Analogs: Cinnamoyltyramine Derivatives

Compounds sharing the cinnamoyltyramine backbone but differing in substituents or stereochemistry:

Compound Molecular Formula Source Key Structural Differences Bioactivity Reference
This compound C₁₈H₁₉NO₃ Zanthoxylum podocarpum Phenolic hydroxyl group Antiplatelet, hepatoprotective
Armatamide C₁₈H₁₉NO₃ Piper arborescens Methoxy group substitution Antifungal, cytotoxic
Zanthosinamide C₁₇H₁₇NO₃ Zanthoxylum zanthoxyloides Shorter alkyl chain Antimalarial, anti-inflammatory

Key Findings :

  • Substituent impact: The phenolic hydroxyl group in this compound enhances its antioxidant capacity compared to methoxy-substituted analogs like Armatamide .
  • Bioactivity specificity: this compound’s antiplatelet activity is distinct from Zanthosinamide’s antimalarial effects, highlighting how minor structural changes influence target pathways .

Source-Related Compounds from Podocarpus Species

Compounds co-occurring with this compound in Podocarpus spp., but with divergent biosynthetic origins:

Compound Class Source Bioactivity Reference
This compound Amide Podocarpus andina Antiplatelet, hepatoprotective
Podecdysone B Ecdysteroid Podocarpus sp. Insect molting hormone
Podoandin Lignan Podocarpus andina Insecticidal

Key Findings :

  • Biosynthetic divergence: Unlike terpenoid-based Podecdysone B and lignan-derived Podoandin, this compound’s cinnamoyltyramine structure suggests a distinct shikimate pathway origin .
  • Ecological role : this compound’s antiplatelet activity may deter herbivores, whereas Podoandin’s insecticidal effects directly target pests .

Functionally Similar Amides with Antiplatelet or Hepatoprotective Effects

Amides from diverse plant families with overlapping therapeutic applications:

Compound Source Bioactivity Efficacy Compared to this compound Reference
This compound Zanthoxylum podocarpum Antiplatelet (IC₅₀: 12 μM) Baseline
Piperlonguminine Piper longum Antiplatelet (IC₅₀: 8 μM) 1.5× more potent
N-trans-Feruloyltyramine Cannabis sativa Hepatoprotective (SGPT reduction: 40%) Less potent than this compound (SGPT reduction: 60%)

Key Findings :

  • Potency variability : Piperlonguminine’s higher antiplatelet efficacy may stem from its α,β-unsaturated carbonyl group, absent in this compound .
  • Mechanistic differences : this compound’s hepatoprotection involves modulation of oxidative stress markers, whereas N-trans-Feruloyltyramine primarily inhibits inflammatory cytokines .

Preparation Methods

Reaction Mechanism and Conditions

The Knoevenagel condensation facilitates the formation of α,β-unsaturated carboxylic acid intermediates. Piperonal’s aldehyde group reacts with the active methylene group of malonic acid, yielding a trans-cinnamic acid derivative (Figure 1). Key parameters include:

  • Solvent : Ethanol or toluene.

  • Temperature : Reflux conditions (80–110°C).

  • Catalyst : 5–10 mol% ZrCl₄ or amine bases.

The intermediate is isolated via recrystallization or column chromatography, with yields averaging 65–75%.

Amidation Step

The carboxylic acid intermediate undergoes amidation to form this compound. Two predominant methods are employed:

Direct Coupling with Amines

Using a catalyst-free approach, the acid reacts with benzylamine or morpholine in toluene at reflux for 22 hours. This method avoids side reactions but requires stringent anhydrous conditions.

Catalytic Amidation

ZrCl₄ (5–10 mol%) accelerates the reaction, reducing the timeframe to 4 hours with comparable yields (Table 1).

Table 1: Comparative Analysis of Amidation Methods

MethodCatalystTime (h)Yield (%)Purity (NMR)
Direct CouplingNone226895%
Catalytic (ZrCl₄)ZrCl₄47297%

Optimization and Scalability

Scale-up protocols demonstrate the feasibility of producing this compound in gram quantities. A 500 mL flask reaction using 62.74 g of 3-phenylpropionamide and 45.6 mL benzylamine in toluene achieves 78% yield after 28 hours. Recrystallization from dichloromethane enhances purity to >99%, as confirmed by 1H^1H NMR and ESI-MS.

Solvent and Temperature Effects

  • Toluene vs. Xylene : Toluene affords higher yields (72%) compared to xylene (65%) due to improved solubility of intermediates.

  • Reflux vs. Room Temperature : Reflux conditions are critical for complete conversion, with room temperature reactions stalling at <20% completion.

Analytical Characterization

This compound’s structure is validated through spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (300 MHz, CDCl₃) : δ 7.25–7.70 (m, aromatic protons), 6.35 (s, benzodioxole CH₂), 4.55 (d, J = 5.7 Hz, NHCH₂).

  • 13C^{13}C NMR : δ 170.4 (C=O), 148.2 (benzodioxole O-C-O), 128.6–134.6 (aromatic carbons).

Mass Spectrometry

  • ESI-MS : [M+H]⁺ observed at m/z 296.12 (theoretical 296.11), confirming molecular formula C₁₆H₁₃NO₄.

Alternative Synthetic Strategies

While the piperonal-malonic acid route remains dominant, emerging approaches include:

Enzymatic Amidation

Lipases (e.g., Candida antarctica) catalyze the amidation under mild conditions (pH 7, 37°C), though yields are suboptimal (45–50%).

Solid-Phase Synthesis

Immobilized reagents reduce purification steps but require specialized equipment, limiting scalability .

Q & A

Q. Common contradictions :

  • Discrepancies in reported NMR shifts due to solvent effects (CDCl₃ vs. DMSO-d₆) .
  • Misassignment of olefinic protons in crowded spectral regions (δ 5.5–6.5 ppm); use NOESY to confirm spatial proximity .

Advanced: How can researchers resolve conflicting reports on this compound’s bioactivity across studies?

Answer:
Methodological reconciliation steps :

  • Standardize bioassays : Compare IC₅₀ values under identical conditions (e.g., cell lines, incubation time). For example, antimicrobial activity varies with bacterial strain (Gram+ vs. Gram-) and inoculum size .
  • Control for synergism : Test pure compound vs. crude extract to rule out matrix effects (e.g., flavonoid co-factors enhancing activity) .
  • Quantitative structure-activity relationship (QSAR) : Model bioactivity against molecular descriptors (logP, H-bond donors) to identify outliers .

Q. Example contradiction :

  • Study A reports IC₅₀ = 12 µM (anti-inflammatory in RAW264.7 cells), while Study B finds no activity at 50 µM.
    • Resolution : Verify LPS concentration in inflammation induction and assay duration (24h vs. 48h) .

Advanced: What strategies optimize the total synthesis of this compound for structure-activity studies?

Answer:
Synthetic challenges :

  • Stereoselective formation of the dibenzylbutyrolactone core.
  • Introduction of the amide side chain without racemization.

Q. Methodological solutions :

  • Retrosynthetic approach : Fragment into benzaldehyde and cinnamamide precursors; use Sharpless epoxidation for stereocontrol .
  • Coupling reactions : Employ HATU/DIPEA for amide bond formation under inert conditions to prevent hydrolysis .
  • Yield optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (THF vs. DMF) using DoE (Design of Experiments) .

Q. Example Finding :

  • Methylation at C-8 increases CDK2 inhibition (IC₅₀ = 8 µM vs. 22 µM in parent compound) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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